molecular formula C27H25NO6S B491658 Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518317-52-7

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B491658
CAS RN: 518317-52-7
M. Wt: 491.6g/mol
InChI Key: LEIYROPODHLNJP-UHFFFAOYSA-N
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Description

“Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C27H25NO6S . The average mass of this compound is 491.556 Da .

Scientific Research Applications

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and inhibit the replication of certain viruses. It has also been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One area of research is to further investigate its potential use in the treatment of neurodegenerative diseases. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential therapeutic benefits and limitations.

Synthesis Methods

The synthesis method of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methylbenzofuran-3-carboxylic acid with benzoyl chloride and mesitylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

methyl 5-[benzoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6S/c1-16-13-17(2)25(18(3)14-16)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)24(19(4)34-23)27(30)33-5/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIYROPODHLNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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